3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
CAS No.: 308796-41-0
Cat. No.: VC3848852
Molecular Formula: C19H34O6Si
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308796-41-0 |
|---|---|
| Molecular Formula | C19H34O6Si |
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | [(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate |
| Standard InChI | InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1 |
| Standard InChI Key | QKFMTAHXVXFZEZ-QRVBRYPASA-N |
| Isomeric SMILES | CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal belongs to the class of glycals, unsaturated carbohydrate derivatives with a 1,2-double bond between C-1 and C-2. The TIPS group at C-6 provides steric bulk and orthogonal protection, while the acetyl groups at C-3 and C-4 enhance solubility in organic solvents . The compound’s stereochemistry is defined by the D-glucose backbone, with configurations at C-3, C-4, and C-5 preserved during synthesis.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 386.6 g/mol | |
| Density | 1.042 g/mL at 25°C | |
| Refractive Index () | 1.468 | |
| Flash Point | >230°F (110°C) |
The IUPAC name, [(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate , reflects its stereochemical complexity. The TIPS group () contributes to the compound’s hydrophobicity, facilitating purification via silica gel chromatography .
Synthesis and Reaction Pathways
The synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal typically begins with D-glucal, which undergoes sequential protection steps:
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Silylation at C-6: Reacting D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole) selectively protects the primary hydroxyl group at C-6 .
-
Acetylation at C-3 and C-4: Acetic anhydride or acetyl chloride introduces acetyl groups at the secondary hydroxyls, often using catalytic DMAP or pyridine .
Critical Reaction Conditions:
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Temperature: Silylation proceeds optimally at 0–25°C to minimize side reactions.
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Solvents: Anhydrous dichloromethane or tetrahydrofuran ensures compatibility with moisture-sensitive silylating agents .
A recent innovation involves enzymatic deprotection of precursor 3,4,6-tri-O-acetyl-D-glucal using lipases (e.g., from Pseudomonas fluorescens), selectively removing the C-3 acetyl group in -amyl alcohol/butanol mixtures . This biocatalytic method avoids harsh acidic/basic conditions, preserving the TIPS and remaining acetyl groups .
Applications in Organic Synthesis
Glycosylation Reactions
The C-1/C-2 double bond in 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal enables Ferrier rearrangements, forming C-glycosides or 2,3-unsaturated thioglycosides. For example, BF₃·OEt₂-catalyzed reaction with thiols yields thioglycosides with retained stereochemistry at C-4 and C-6 .
Orthogonal Deprotection Strategies
The TIPS group’s stability toward acidic conditions allows sequential deprotection. In a recent study, the C-6 TIPS ether was cleaved using tetrabutylammonium fluoride (TBAF), exposing the hydroxyl for further glycosylation while preserving acetyl groups .
Table 2: Comparative Deprotection Efficiency
| Reagent | Target Group | Conditions | Yield (%) |
|---|---|---|---|
| TBAF | TIPS (C-6) | THF, 0°C, 1h | 92 |
| Lipase | Acetyl (C-3) | -Amyl alcohol, 40°C, 24h | 85 |
| NaOMe/MeOH | Acetyl (C-3/C-4) | 25°C, 2h | 95 |
Natural Product Synthesis
This glucal derivative has been utilized in the total synthesis of oligosaccharides and macrocyclic lactones. For instance, it served as a key intermediate in constructing the trisaccharide core of immunostimulatory glycolipids, where regioselective glycosylations at C-4 were critical .
Recent Research Advancements
Enzymatic Deprotection Techniques
The aforementioned lipase-mediated alcoholysis offers a sustainable alternative to traditional methods. In gram-scale reactions, the enzyme retained >80% activity after five cycles, underscoring its industrial viability .
Novel Protecting Group Combinations
Researchers have coupled TIPS with photolabile groups (e.g., nitrobenzyl ethers) at C-2, enabling UV-triggered deprotection in multistep syntheses. This strategy was applied in synthesizing light-activated prodrugs .
Computational Modeling
DFT studies on the TIPS group’s steric effects revealed that its bond rotation barrier () influences reaction kinetics, particularly in SN2-type glycosylations.
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